![molecular formula C14H20O4 B14341556 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol CAS No. 93571-08-5](/img/structure/B14341556.png)
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol is a complex organic compound known for its unique structure and properties This compound is characterized by its pentacyclic framework, which includes multiple oxygen atoms and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol typically involves multi-step organic reactions. One common method includes the [2+2] photocycloaddition of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates . This reaction is carried out under specific conditions, such as UV light irradiation, to form the desired pentacyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the photocycloaddition process, ensuring high yield and purity. This may include the use of specialized reactors and controlled environments to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a drug or drug precursor, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, potentially influencing biological pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, which may underlie its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-3,9-diethanol: A similar compound with slight variations in functional groups.
3,9-Dioxatetraasteranes: Compounds with similar structural characteristics but different substituents.
Uniqueness
What sets 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol apart is its specific arrangement of methyl groups and oxygen atoms within the pentacyclic framework
Propiedades
Número CAS |
93571-08-5 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2,4,8,10-tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol |
InChI |
InChI=1S/C14H20O4/c1-11-7-5(15)9-13(3,17-11)10-6(16)8(11)12(7,2)18-14(9,10)4/h5-10,15-16H,1-4H3 |
Clave InChI |
IUQNYMNRZBAPMT-UHFFFAOYSA-N |
SMILES canónico |
CC12C3C(C4C(O1)(C5C4(OC3(C2C5O)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



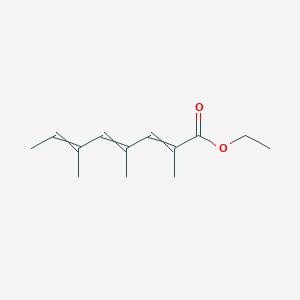
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
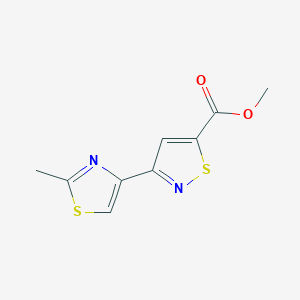
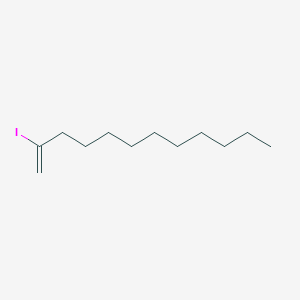
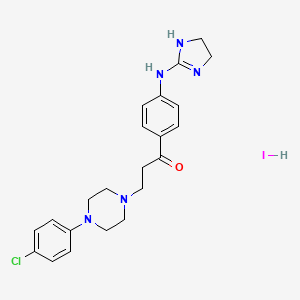
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
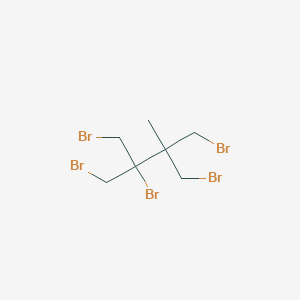
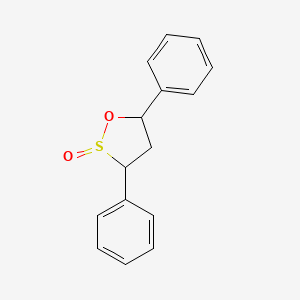
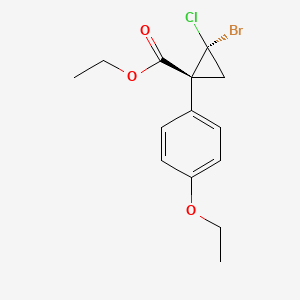
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)

